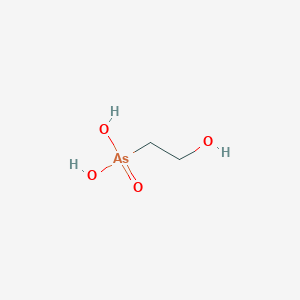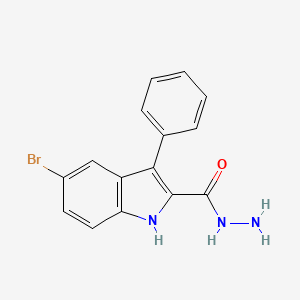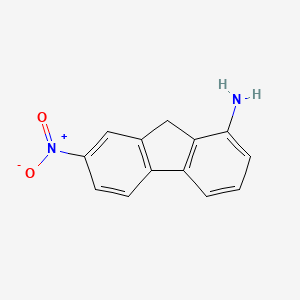
1-Amino-7-nitrofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7-nitrofluorene is an aromatic amine and nitro compound with the molecular formula C13H10N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 1-position and a nitro group at the 7-position on the fluorene ring
Preparation Methods
1-Amino-7-nitrofluorene can be synthesized through several methods. One common synthetic route involves the nitration of fluorene to produce 7-nitrofluorene, followed by the reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrazine and a hydrogenation catalyst such as palladium, platinum, nickel, iron, or ruthenium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
1-Amino-7-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming 1,7-diaminofluorene.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and nitro groups influence the reactivity and orientation of the substitution. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine, and hydrogenation catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-7-nitrofluorene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-7-nitrofluorene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and disrupt normal cellular processes, contributing to its mutagenic and carcinogenic properties . The molecular targets and pathways involved include DNA repair enzymes and cellular signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
1-Amino-7-nitrofluorene can be compared with other nitroaromatic compounds, such as:
2-Amino-7-nitrofluorene: Similar in structure but with the amino group at the 2-position.
4-Amino-3-nitrobiphenyl: Another nitroaromatic compound with different substitution patterns.
1-Amino-4-nitronaphthalene: A naphthalene derivative with similar functional groups. These compounds share similar chemical properties but differ in their reactivity, biological effects, and applications.
Properties
CAS No. |
65817-53-0 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-nitro-9H-fluoren-1-amine |
InChI |
InChI=1S/C13H10N2O2/c14-13-3-1-2-11-10-5-4-9(15(16)17)6-8(10)7-12(11)13/h1-6H,7,14H2 |
InChI Key |
MDJSMOFUBKLREW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



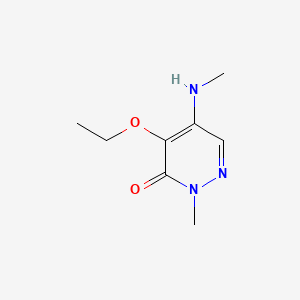
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
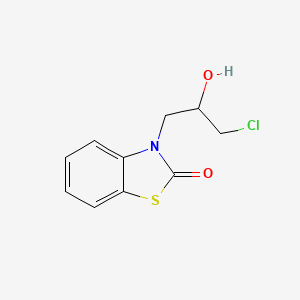
![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)
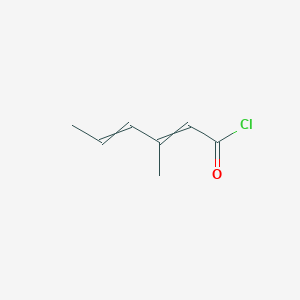
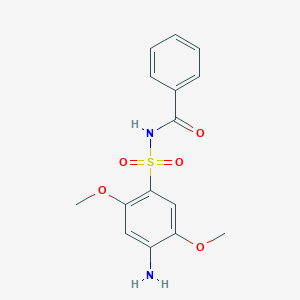
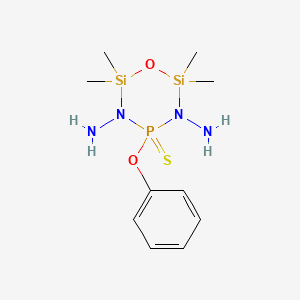
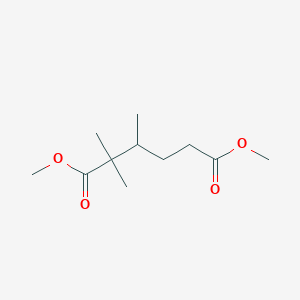
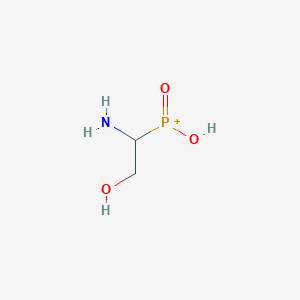
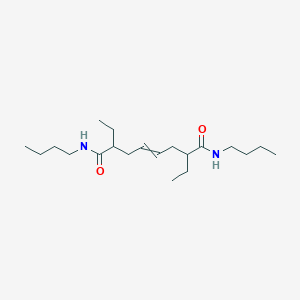
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
